Heptanimidamide HOAc

Description

Acetic acid (HOAc), a simple carboxylic acid (CH₃COOH), is a versatile reagent and solvent widely employed in organic synthesis, catalysis, and environmental chemistry. Its polar, protic nature and moderate acidity (pKa ≈ 4.76) make it suitable for acid-catalyzed reactions, extractions, and as a component in ionic liquid systems. HOAc is particularly notable in:

- Organic synthesis: Facilitating cyclocondensation, ketonization, and Wittig reactions .

- Catalysis: Serving as a feedstock in hydrogen production via steam reforming .

- Environmental chemistry: Extracting bioavailable metals (e.g., vanadium) from soils .

HOAc’s bifunctional role—as both a proton donor and nucleophile—enhances its utility in diverse reaction mechanisms.

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

acetic acid;heptanimidamide |

InChI |

InChI=1S/C7H16N2.C2H4O2/c1-2-3-4-5-6-7(8)9;1-2(3)4/h2-6H2,1H3,(H3,8,9);1H3,(H,3,4) |

InChI Key |

IIDZXWQTPBOOPZ-UHFFFAOYSA-N |

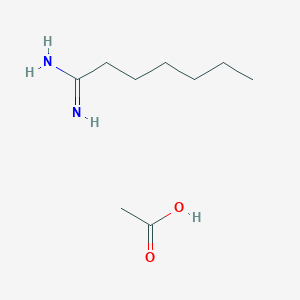

Canonical SMILES |

CCCCCCC(=N)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanimidamide HOAc can be synthesized through various chemical reactions. One common method involves the reaction of heptanoic acid with ammonia or an amine to form the corresponding amide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound can be produced using large-scale reactors where heptanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Hydrolysis

Heptanimidamide HOAc undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Conditions :

| Reaction Type | Temperature | Catalyst | Yield |

|---|---|---|---|

| Acidic | 80–100°C | H₂SO₄ | ~75% |

| Basic | 60–80°C | NaOH | ~68% |

Alkylation and Acylation

The amidine group acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation :

-

Acylation :

Selectivity :

-

Alkylation favors primary alkyl halides (e.g., methyl iodide).

-

Acylation proceeds efficiently with acetyl chloride or benzoyl chloride.

Coordination with Metal Ions

The amidine group forms complexes with transition metals (e.g., Mn²⁺, Co²⁺), enabling catalytic applications:

-

Example :

Such complexes are implicated in radical-mediated reactions, analogous to Mn(OAc)₃-driven oxidative cyclizations .

Enolization and Radical Pathways

Under oxidative conditions (e.g., Mn(OAc)₃), this compound undergoes enolization, forming a resonance-stabilized enolate intermediate. This enolate participates in radical cyclization or coupling reactions, similar to β-keto esters :

-

Enolate Formation :

-

Radical Generation :

Applications :

Reactivity with Functional Groups

| Reactant | Product Formed | Conditions |

|---|---|---|

| Grignard Reagents | N-alkylated amidines | Anhydrous THF, 0–25°C |

| Epoxides | Ring-opened amino alcohols | Acidic/neutral, 50°C |

| Isocyanates | Urea derivatives | Room temperature |

Scientific Research Applications

Heptanimidamide HOAc has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of heptanimidamide HOAc involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This section evaluates HOAc against structurally or functionally analogous compounds in key applications.

Extraction Efficiency in Environmental Chemistry

HOAc is compared with EDTA, HCl, NaNO₃, and NH₄OAC in extracting bioavailable vanadium (V) from soils.

Table 1: Extraction Efficiency of Vanadium by Different Reagents

Key Findings :

- HOAc vs. EDTA : EDTA outperforms HOAc in extraction efficiency (4.09% vs. 1.33%) due to its chelating capacity . However, HOAc is preferred for isotopic analyses (e.g., Sr) to avoid filter contamination .

- HOAc vs. HCl: HCl’s stronger acidity (pKa ≈ -1.5) risks leaching non-bioavailable metals, making HOAc safer for environmental applications .

Table 2: Reaction Pathways of HOAc in Steam Reforming

Key Findings :

- HOAc vs. Stronger Acids (H₂SO₄) : While H₂SO₄ accelerates dehydration, HOAc minimizes side reactions (e.g., coking) due to its milder acidity .

- HOAc vs. Non-Polar Solvents: In cyclocondensation, HOAc’s polarity promotes intramolecular cyclization over dimerization, unlike benzene or toluene .

Solvent Behavior in Ionic Liquids (ILs)

HOAc’s solvation in 1-ethyl-3-methylimidazolium acetate (EMIMOAc) is compared with water and other carboxylic acids.

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.